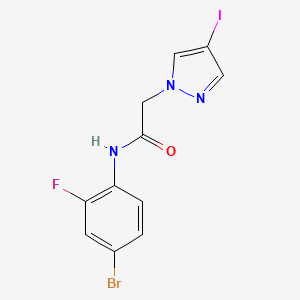![molecular formula C22H36O6S B11065646 3,4-Bis[(2-ethylhexyl)oxy]thiophene-2,5-dicarboxylic acid](/img/structure/B11065646.png)
3,4-Bis[(2-ethylhexyl)oxy]thiophene-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID is an organic compound with the molecular formula C20H36O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two ethylhexyl groups attached to the thiophene ring via oxygen atoms.
Preparation Methods
The synthesis of 3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID typically involves the reaction of thiophene derivatives with ethylhexyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process, resulting in the formation of the desired compound. Industrial production methods may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Scientific Research Applications
3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID involves its interaction with specific molecular targets. The ethylhexyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The thiophene ring can participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3,4-BIS[(2-ETHYLHEXYL)OXY]-2,5-THIOPHENEDICARBOXYLIC ACID include:
3,4-BIS[(2-ETHYLHEXYL)OXY]THIOPHENE: Lacks the carboxylic acid groups, resulting in different chemical properties.
2,5-BIS[(2-ETHYLHEXYL)OXY]THIOPHENE: Similar structure but with different substitution patterns on the thiophene ring.
Properties
Molecular Formula |
C22H36O6S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3,4-bis(2-ethylhexoxy)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H36O6S/c1-5-9-11-15(7-3)13-27-17-18(28-14-16(8-4)12-10-6-2)20(22(25)26)29-19(17)21(23)24/h15-16H,5-14H2,1-4H3,(H,23,24)(H,25,26) |
InChI Key |
ZFDZVPVIEZTUPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=C(SC(=C1OCC(CC)CCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11065571.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11065574.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065580.png)
![N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11065592.png)
![(4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B11065603.png)
![N'-[(E)-(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11065611.png)

![3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065627.png)
![ethyl 3-(2-chlorophenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11065632.png)
![Ethyl 5-({[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11065634.png)
![ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11065638.png)
![N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11065639.png)
